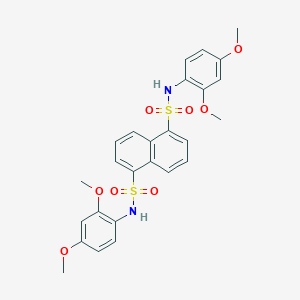
N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide, commonly known as DNDS, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes. DNDS has been used extensively in studies related to cell signaling, cancer, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Synthesis and Electrical Conductivity
A study on polymers containing phenylene vinylene units highlighted the electrical conductivity variations with changes in polymer structure, suggesting potential applications in electronics or materials science. The highest conductivity observed was for poly(2,5-dimethoxyphenylene vinylene), indicating the importance of molecular structure in electrical properties (Antoun, Gagnon, Karasz, & Lenz, 1986).
Stability of Aryl Bis(nitrile oxides)
Research into aromatic bis(nitrile oxides) as potential curing agents for sealants demonstrates the chemical versatility and reactivity of compounds related to N1,N5-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide. These findings can contribute to advancements in material sciences, especially in developing new sealants (Hanhela & Paul, 1989).
Properties of Aromatic Polyethers
The synthesis and analysis of aromatic polyethers containing naphthalene or quinoline units revealed their thermal stability and solubility in organic solvents. Such materials could be useful in high-performance applications requiring materials that withstand high temperatures without degrading (Bottino, Pasquale, Leonardi, & Pollicino, 1995).
Novel Fluorinated Polyimides
A study on fluorinated polyimides derived from bis(ether amine) monomers, including compounds related to the mentioned chemical, demonstrated their potential in creating transparent, flexible films with low moisture absorption and low dielectric constants. These materials are promising for electronic applications where high performance and durability are required (Chung & Hsiao, 2008).
Propiedades
IUPAC Name |
1-N,5-N-bis(2,4-dimethoxyphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O8S2/c1-33-17-11-13-21(23(15-17)35-3)27-37(29,30)25-9-5-8-20-19(25)7-6-10-26(20)38(31,32)28-22-14-12-18(34-2)16-24(22)36-4/h5-16,27-28H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METYNLDEWZFVTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=C(C=C(C=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-nitro(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B406974.png)
![N-(5-chloro-2-methylphenyl)-4-[(methylsulfonyl)(phenylmethyl)amino]benzamide](/img/structure/B406975.png)
![N-[3,4-bis(methyloxy)phenyl]-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B406976.png)
![2-[4-ethoxy(methylsulfonyl)anilino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B406977.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B406978.png)
![N-(2,4-dimethoxyphenyl)-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B406979.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B406980.png)
![N-[(4-chlorophenyl)methyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide](/img/structure/B406985.png)
![N-[2-(benzylsulfanyl)ethyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B406986.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B406987.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B406988.png)
![N-[3-(dimethylamino)propyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B406995.png)
![N-[(4-chlorophenyl)methyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B406996.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[5-chloro-2-(methyloxy)phenyl]acetamide](/img/structure/B406997.png)